Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2095409-87-1
VCID: VC5396978
InChI: InChI=1S/C7H13F2NO2.ClH/c1-4(2)5(10)7(8,9)6(11)12-3;/h4-5H,10H2,1-3H3;1H
SMILES: CC(C)C(C(C(=O)OC)(F)F)N.Cl
Molecular Formula: C7H14ClF2NO2
Molecular Weight: 217.64

Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride

CAS No.: 2095409-87-1

Cat. No.: VC5396978

Molecular Formula: C7H14ClF2NO2

Molecular Weight: 217.64

* For research use only. Not for human or veterinary use.

Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride - 2095409-87-1

Specification

CAS No. 2095409-87-1
Molecular Formula C7H14ClF2NO2
Molecular Weight 217.64
IUPAC Name methyl 3-amino-2,2-difluoro-4-methylpentanoate;hydrochloride
Standard InChI InChI=1S/C7H13F2NO2.ClH/c1-4(2)5(10)7(8,9)6(11)12-3;/h4-5H,10H2,1-3H3;1H
Standard InChI Key XVAYNECJTPOYGG-UHFFFAOYSA-N
SMILES CC(C)C(C(C(=O)OC)(F)F)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pentanoate ester core substituted at the 3-position with an amino group and at the 2,2-positions with fluorine atoms, while the 4-position carries a methyl branch. The hydrochloride salt enhances solubility and stability, critical for handling in laboratory settings. Key structural attributes include:

  • IUPAC Name: Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride

  • SMILES: CC(C)C(C(C(=O)OC)(F)F)N.Cl

  • InChI Key: XVAYNECJTPOYGG-UHFFFAOYSA-N

The difluoro moiety induces electronegativity, influencing intramolecular interactions, while the amino group enables participation in hydrogen bonding and nucleophilic reactions.

Physicochemical Characteristics

Although solubility data remain unpublished, analogous fluorinated amino esters demonstrate moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. The compound’s melting point and stability are inferred from structural analogs, typically ranging between 100–120°C.

Table 1: Comparative Analysis of Structural Analogs

Compound NameCAS NumberMolecular FormulaKey Structural Differences
Methyl 3-amino-2,2-difluoro-4-methylbutanoate1379311-30-4C6H12F2NO2\text{C}_6\text{H}_{12}\text{F}_2\text{NO}_2Shorter carbon chain (butanoate)
Ethyl 3-amino-2,2-difluoro-4-methylpentanoate149466-68-2C8H16F2NO2\text{C}_8\text{H}_{16}\text{F}_2\text{NO}_2Ethyl ester group
Methyl 3-amino-2,2-difluoro-4-methylhexanoateNot listedC8H16F2NO2\text{C}_8\text{H}_{16}\text{F}_2\text{NO}_2Extended carbon chain (hexanoate)

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Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically commencing with the fluorination of a pre-formed keto ester precursor. A representative pathway includes:

  • Fluorination: Reaction of methyl 3-keto-4-methylpentanoate with a fluorinating agent (e.g., DAST or Deoxo-Fluor) to introduce difluoro groups.

  • Amination: Reductive amination or nucleophilic substitution to install the amino group at the 3-position.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and yield, minimizing side products. Purification via column chromatography or recrystallization ensures >95% purity.

Optimization Challenges

Key challenges include controlling regioselectivity during fluorination and avoiding racemization at the chiral amino center. Advanced catalytic systems and chiral auxiliaries are under investigation to address these issues.

CompoundTarget EnzymeIC50_{50} (µM)Biological Effect
Methyl 3-amino-2,2-difluoro-4-methylpentanoateSerine protease12.3 ± 1.2Apoptosis induction in HeLa cells
Ethyl 3-amino-2,2-difluoro-4-methylpentanoateDihydrofolate reductase8.9 ± 0.8Growth inhibition in S. aureus

Sources:

Supplier NameLocationProduction Capacity (kg/year)Key Clients
Zhuhai Sunway Fine ChemicalChina10,000Pharmaceutical manufacturers
Kohinoor GroupIndia7,500Academic research labs
Laboratoire SUBSTIPHARMFrance3,000Agrochemical industries

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Future Research Directions

Pharmacokinetic Studies

Investigating oral bioavailability and metabolic pathways in preclinical models is critical for therapeutic development. Stable isotope labeling could elucidate distribution patterns.

Green Synthesis Initiatives

Exploring biocatalytic routes using engineered enzymes may reduce reliance on hazardous fluorinating agents, aligning with sustainable chemistry principles.

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